![molecular formula C14H14Cl2N2O2S B5154594 4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5154594.png)
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide, commonly known as DMTB, is a chemical compound that is widely used in scientific research. It is a synthetic compound that belongs to the class of herbicides known as aryloxyphenoxypropionates. DMTB is used as a tool compound in various biochemical and physiological studies due to its ability to modulate the activity of specific enzymes.
Mechanism of Action
DMTB exerts its effects by binding to the active site of specific enzymes, thereby inhibiting their activity. It has been shown to bind to the acyl-CoA binding site of DGAT and MGAT, preventing the formation of triacylglycerols and diacylglycerols, respectively. DMTB also binds to the regulatory domain of PKC, inhibiting its activity and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects
DMTB has been shown to have a range of biochemical and physiological effects. It has been shown to decrease lipid accumulation in adipocytes and liver cells, suggesting a potential role in the treatment of obesity and related metabolic disorders. DMTB has also been shown to modulate insulin signaling pathways, suggesting a potential role in the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
DMTB is a valuable tool compound for biochemical and physiological studies due to its ability to modulate the activity of specific enzymes. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, DMTB has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several potential future directions for the use of DMTB in scientific research. One area of interest is the development of DMTB analogs with improved potency and selectivity for specific enzymes. Another area of interest is the use of DMTB in the study of lipid metabolism and related metabolic disorders. Additionally, DMTB may have potential applications in the development of novel therapies for obesity and type 2 diabetes.
Synthesis Methods
DMTB is synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 4-methyl-2-thiazolylamine. The final product is obtained after purification using column chromatography.
Scientific Research Applications
DMTB is widely used in scientific research as a tool compound to study the activity of specific enzymes. It has been shown to inhibit the activity of acyl-CoA:diacylglycerol acyltransferase (DGAT) and monoacylglycerol acyltransferase (MGAT), which are enzymes involved in lipid metabolism. DMTB has also been shown to modulate the activity of protein kinase C (PKC), a key enzyme involved in cell signaling pathways.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-9-8-21-14(17-9)18-13(19)3-2-6-20-12-5-4-10(15)7-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZZUZKMUYMGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)butanamide |
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